![molecular formula C6H4Br2FN B594797 2,4-Dibromo-3-fluoroaniline CAS No. 1253889-53-0](/img/structure/B594797.png)
2,4-Dibromo-3-fluoroaniline
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Overview
Description
2,4-Dibromo-3-fluoroaniline is a chemical compound with the molecular formula C6H4Br2FN . It has a molecular weight of 268.91 . It is typically stored in a dry environment at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-3-fluoroaniline consists of a benzene ring substituted with two bromine atoms, one fluorine atom, and one amine group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dibromo-3-fluoroaniline include a solid physical form . The compound has been analyzed using Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectroscopy .Scientific Research Applications
Chemical Properties
“2,4-Dibromo-3-fluoroaniline” is a chemical compound with the molecular formula C6H4Br2FN . It has a molecular weight of 268.91 . This compound is a solid at room temperature .
Storage and Safety
This compound should be stored in a dry environment at a temperature between 2-8°C . The safety information includes hazard statements such as H302-H315-H319-H335 and precautionary statements like P261-P305+P351+P338 .
Spectroscopic Properties
A study on a similar compound, “2,6-Dibromo-3-Chloro-4-Fluoroaniline”, reported the Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra of the compound in the solid phase . Quantum chemical calculations of the optimized molecular structure, energies, nonlinear optical (NLO) analysis, molecular surfaces, and vibrational analysis of this substance were performed . The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies also confirm that charge transfer occurs within the molecule .
Nonlinear Optical Activity
The same study also investigated the nonlinear optical (NLO) activity of "2,6-Dibromo-3-Chloro-4-Fluoroaniline" . The detailed vibrational assignments were performed using the HF and DFT calculations, and the potential energy distribution (PED) was obtained by the vibrational energy distribution analysis (VEDA4) program .
Effects of Substituents on Vibrational Frequencies
Finally, the effects of the amino, bromo, chloro, and fluoro substituents on the vibrational frequencies were investigated .
Safety and Hazards
properties
IUPAC Name |
2,4-dibromo-3-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXNQOBJVBTOKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-3-fluoroaniline |
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